Sodium tellurium oxide pentahydrate, commonly known as sodium tellurite pentahydrate, is an inorganic compound with the formula . This compound is a hydrated form of sodium tellurite, which is a white crystalline solid that is soluble in water. Sodium tellurite itself is a weak oxidizing agent and a weak reducing agent, exhibiting properties similar to those of other alkali metal tellurites, such as sodium selenite and sodium sulfite . The pentahydrate form contains five molecules of water for each formula unit of sodium tellurite, which influences its physical properties and reactivity.
Sodium tellurite exhibits weak oxidizing and reducing properties []. In biological research, it is used as a selective inhibitor of bacterial growth by disrupting essential metabolic pathways within the bacteria. The exact mechanism of action is still under investigation, but it is believed to involve the interference with enzyme activity and the generation of reactive oxygen species (ROS) that damage bacterial cells.
Sodium tellurite exhibits notable biological activity, particularly in microbiology. It is used as a selective agent in culture media to isolate certain bacteria that possess inherent resistance to its toxicity. For example, it can inhibit the growth of many Gram-positive bacteria while allowing the growth of resistant strains . Additionally, sodium tellurite has shown potential in studies related to apoptosis and oxidative stress in various cell types, indicating its role in cellular responses to stressors.
The synthesis of sodium tellurium oxide pentahydrate typically involves the following methods:
Sodium tellurite pentahydrate has various applications across different fields:
Studies on the interactions of sodium tellurite with other compounds reveal its ability to react with sulfide ions in alkaline solutions, forming complex species. For instance:
This reaction illustrates how sodium tellurite can participate in hydrolysis and complexation reactions under specific conditions .
Sodium tellurium oxide pentahydrate shares similarities with other alkali metal oxides and tellurites. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Sodium Tellurite | Weak oxidizing/reducing agent; used in microbiology | |
| Sodium Selenite | Similar structure; used as a selenium source | |
| Sodium Sulfite | Stronger reducing agent; used in bleaching | |
| Potassium Tellurate | More soluble; used in analytical chemistry |
Sodium tellurium oxide pentahydrate is unique due to its specific hydration state and biological applications, distinguishing it from other similar compounds that may not exhibit the same level of biological activity or utility in microbial studies .
Sodium tellurium oxide pentahydrate is an inorganic tellurium compound with the molecular formula Na₂TeO₃·5H₂O [2] [7]. The compound represents the pentahydrate form of sodium tellurite, where five water molecules are incorporated into the crystal structure for each formula unit of sodium tellurite [2].
The molecular weight of sodium tellurium oxide pentahydrate is consistently reported as 311.65-311.66 grams per mole [5] [9] [10]. The compound has several synonymous names including disodium tellurite pentahydrate, telluric acid disodium salt pentahydrate, and sodium tellurate(IV) pentahydrate [2] [7] [10].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Na₂TeO₃·5H₂O | [2] [7] |
| Molecular Weight | 311.65-311.66 g/mol | [5] [9] [10] |
| CAS Registry Number | 22451-06-5 | [5] [9] [10] |
| IUPAC Name | disodium; tellurite; pentahydrate | [7] [10] |
Sodium tellurium oxide pentahydrate crystallizes in the monoclinic crystal system with space group C2/c [6] [14]. This crystallographic arrangement differs significantly from its selenite analogue, which adopts an orthorhombic structure [6] [14]. The monoclinic symmetry of the tellurite pentahydrate reflects the unique structural preferences imposed by the larger tellurium atom compared to selenium [6].
The crystal structure features a framework composition of Na₄(H₂O)₁₀(TeO₃)₂ containing three different types of sodium coordination environments [6] [14]. This structural complexity distinguishes the tellurite pentahydrate from simpler hydrated salt structures [6].
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Framework Composition | Na₄(H₂O)₁₀(TeO₃)₂ |
The coordination geometry in sodium tellurium oxide pentahydrate exhibits distinctive structural features compared to related compounds [1] [6]. All sodium cations in the structure adopt octahedral coordination environments, exclusively coordinated by water molecules [6] [14]. This uniform octahedral coordination contrasts with the mixed coordination geometries observed in sodium selenite pentahydrate [6] [14].
Two types of sodium atoms form infinite chains with the composition Na₃(H₂O)₁₀, featuring regular octahedral coordination figures [6] [14]. These chains are constructed through face-sharing and edge-sharing linkages between octahedra [6]. A third type of sodium atom exhibits a strongly deformed centrosymmetric octahedral coordination involving four water molecules and two oxygen bridges [6] [14].
The tellurite anions (TeO₃²⁻) in the pentahydrate structure adopt pyramidal geometry, characteristic of tellurium(IV) compounds with lone pair electrons [1] [22]. The tellurite groups are bonded to sodium cations in an η¹-O mode, meaning they coordinate through only one of their three oxygen atoms [6] [14]. This monodentate coordination pattern differs from the bridging coordination observed in other tellurite structures [6].
| Coordination Type | Geometry | Description |
|---|---|---|
| Sodium Cations | Octahedral | Six water molecules |
| Tellurite Anions | Pyramidal | η¹-O coordination to sodium |
| Chain Structure | Na₃(H₂O)₁₀ | Face- and edge-sharing octahedra |
The tellurite anion in sodium tellurium oxide pentahydrate exhibits characteristic bond parameters reflective of its pyramidal geometry [1] [22]. The tellurium-oxygen bond distances range from 1.85 to 1.86 Ångströms, which are typical values for tellurium(IV) oxide compounds [1] [22]. The oxygen-tellurium-oxygen bond angles are approximately 99.5 degrees, consistent with the pyramidal geometry expected for tellurite anions [1] [22].
In the anhydrous form of sodium tellurite, tellurium atoms adopt six-coordinate geometry with three tellurium-oxygen bonds at 1.87 Ångströms and three at 2.9 Ångströms [1] [22]. However, in the pentahydrate structure, the tellurite anions exist as discrete pyramidal units rather than the extended coordination observed in the anhydrous compound [1] [22].
| Bond Parameter | Value | Reference Compound |
|---|---|---|
| Te-O Distance | 1.85-1.86 Å | Pentahydrate form |
| O-Te-O Angle | ~99.5° | Pentahydrate form |
| Te-O Distance (short) | 1.87 Å | Anhydrous form |
| Te-O Distance (long) | 2.9 Å | Anhydrous form |
The structural relationship between sodium tellurium oxide pentahydrate and anhydrous sodium tellurite reveals significant differences in coordination environments and bonding patterns [1] [6] [22]. In anhydrous sodium tellurite, tellurium atoms adopt six-coordinate geometry with distorted octahedra sharing edges [1] [22]. The coordination involves three shorter tellurium-oxygen bonds at 1.87 Ångströms and three longer bonds at 2.9 Ångströms [1] [22].
The anhydrous compound features an extended three-dimensional network where tellurium atoms are embedded within a framework of sodium-oxygen octahedra [6] [22]. The average sodium-oxygen distance in the anhydrous structure is 2.50 Ångströms, and the tellurium-oxygen distance averages 1.88 Ångströms [6] [22]. This extended coordination contrasts sharply with the discrete tellurite anions found in the pentahydrate structure [1] [6].
The transition from anhydrous to pentahydrate form involves a fundamental reorganization of the coordination network [1] [6]. The incorporation of water molecules leads to the formation of discrete pyramidal tellurite anions rather than the extended octahedral coordination observed in the anhydrous compound [1] [22]. This structural transformation reflects the strong hydration preferences of the sodium cations and the tendency of tellurite anions to adopt pyramidal geometry in aqueous environments [1] [6].
| Structural Feature | Anhydrous Na₂TeO₃ | Pentahydrate Na₂TeO₃·5H₂O |
|---|---|---|
| Te Coordination | 6-coordinate octahedral | 3-coordinate pyramidal |
| Te-O Distances | 1.87 Å, 2.9 Å | 1.85-1.86 Å |
| Network Type | Extended 3D framework | Discrete anions |
| Na-O Distance | 2.50 Å average | Octahedral water coordination |
The structural comparison between sodium tellurium oxide pentahydrate and sodium selenite pentahydrate reveals unexpected differences despite the chemical similarity of tellurium and selenium [6] [13] [14]. Sodium selenite pentahydrate crystallizes in the orthorhombic space group Pbcm with unit cell dimensions of a = 6.5865 Ångströms, b = 17.2263 Ångströms, and c = 14.7778 Ångströms [6] [13].
In sodium selenite pentahydrate, the selenite groups form almost undistorted trigonal pyramids with selenium-oxygen bond lengths ranging from 1.6856 to 1.7202 Ångströms [6] [13] [14]. The oxygen-selenium-oxygen angles range from 101.98 to 103.11 degrees, with a mean value of 102.4 degrees [6] [13]. The sodium coordination in the selenite pentahydrate involves two distinct environments: one sodium adopts distorted trigonal bipyramidal coordination with three water molecules and two selenite oxygen atoms, while the other maintains octahedral coordination exclusively with water molecules [6] [13] [14].
The selenite pentahydrate structure features corrugated layers with the composition Na₂SeO₃·5H₂O extending parallel to the (010) plane [6] [13]. The selenite groups in this structure are μ₂-O:O-bonded to pairs of sodium cations, contrasting with the η¹-O coordination observed in the tellurite pentahydrate [6] [13] [14]. This difference in coordination modes reflects the distinct structural preferences imposed by the size and electronic properties of tellurium versus selenium [6] [13].
Despite the isomorphism of anhydrous sodium selenite and sodium tellurite, their pentahydrate forms adopt completely different crystal structures [6] [13] [14]. The anhydrous compounds both feature monoclinic structures that can be viewed as distorted sodium chloride lattices, but hydration leads to divergent structural arrangements [6] [13] [14]. This structural divergence highlights the significant influence of hydration on the crystallization behavior of chalcogen oxyanion salts [6] [13].
| Structural Parameter | Na₂SeO₃·5H₂O | Na₂TeO₃·5H₂O |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbcm | C2/c |
| Chalcogen-O Distance | 1.6856-1.7202 Å | 1.85-1.86 Å |
| O-Chalcogen-O Angle | 101.98-103.11° | ~99.5° |
| Coordination Mode | μ₂-O:O bridging | η¹-O monodentate |
| Structural Motif | Layered | Framework chains |
The thermal behavior of sodium tellurium oxide pentahydrate involves the progressive loss of crystallization water upon heating [5] [19]. The compound exhibits a decomposition temperature of approximately 300°C, at which point the pentahydrate structure undergoes dehydration [5] [9] [10] [19]. The melting point is reported as 300°C with decomposition, indicating that the compound does not melt congruently but rather decomposes through water loss [5] [9] [10].
The phase transition from pentahydrate to anhydrous sodium tellurite involves a complete structural reorganization [1] [6]. During dehydration, the discrete pyramidal tellurite anions in the pentahydrate structure transform into the extended octahedral coordination network characteristic of anhydrous sodium tellurite [1] [6] [22]. This transformation represents a fundamental change in the tellurium coordination environment from three-coordinate pyramidal to six-coordinate octahedral geometry [1] [22].
The dehydration process likely proceeds through intermediate hydrate phases, although detailed thermogravimetric studies of the specific dehydration pathway are not extensively documented in the literature [5]. The phase transition is irreversible under normal conditions, as rehydration of anhydrous sodium tellurite typically requires specific crystallization conditions from aqueous solution [1] [6].
| Phase Transition Parameter | Value | Description |
|---|---|---|
| Decomposition Temperature | 300°C | Onset of dehydration |
| Phase Change Type | Irreversible | Pentahydrate to anhydrous |
| Coordination Change | 3→6 | Pyramidal to octahedral |
| Structural Reorganization | Complete | Framework transformation |